molecular formula C8H13NO2 B069657 2-Pyrrolidin-1-ylmethyl-acrylic acid CAS No. 163079-95-6

2-Pyrrolidin-1-ylmethyl-acrylic acid

Cat. No. B069657
M. Wt: 155.19 g/mol
InChI Key: NJQWKGMEAUKIKT-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylmethyl-acrylic acid (PMA) is an organic compound with a molecular formula of C8H13NO2. It is a derivative of acrylic acid and is used as an intermediate in the synthesis of various pharmaceuticals. PMA has been studied extensively for its potential applications in both laboratory and clinical settings. PMA is a versatile compound with a wide range of applications due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facilitation in Organic Synthesis : The compound is utilized in acid-mediated N-H/α,β-C(sp(3))-H trifunctionalization of pyrrolidine. This process involves [3 + 2] cycloaddition with acrylic esters to synthesize 2,3-dihydro-1H-pyrrolizine derivatives under mild conditions without metallic reagents or external oxidants (Zheng et al., 2016).
  • Application in Solar Cells : 2-Pyrrolidin-1-ylmethyl-acrylic acid derivatives serve as components in organic dyes for nanocrystalline TiO2 solar cells. These dyes adopt a donor−conjugated chain−acceptor structure, contributing to solar-to-electrical energy conversion efficiencies (Qin et al., 2007).
  • Rhodium-catalyzed Synthesis : The compound assists in the rhodium-catalyzed synthesis of novel pyrrolidine substituted (trialkylsilyloxy)acrylic esters. The process involves an O-insertion/rearrangement reaction, yielding the desired esters in moderate to high yields (Priebbenow & Bolm, 2013).

Material Science and Polymer Research

  • Polyelectrolyte Brush Synthesis : The compound contributes to the synthesis of surface-tethered polyelectrolyte block copolymer brushes, which exhibit reversible wetting behavior with pH changes. These brushes have potential applications in adsorption regulation of nanoparticles (Yu et al., 2007).
  • Polymer Blends and Complexes : It's used in the study of polymer blends and complexes, specifically blending poly(acrylic acid) with poly(vinyl pyrrolidone), revealing insights into their thermal stability and hydrogen bonding characteristics (Lau & Mi, 2002).

Bioactive Molecule Design

  • Synthesis of Bioactive Molecules : The compound facilitates the synthesis of 2,4-methanopyrrolidines, which exhibit improved water solubility and reduced lipophilicity compared to pyrrolidines. These characteristics are vital in drug design (Levterov et al., 2018).

properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(8(10)11)6-9-4-2-3-5-9/h1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQWKGMEAUKIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438471
Record name 2-[(Pyrrolidin-1-yl)methyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidin-1-ylmethyl-acrylic acid

CAS RN

163079-95-6
Record name 2-[(Pyrrolidin-1-yl)methyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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